![molecular formula C18H23N3OS2 B2729816 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034572-30-8](/img/structure/B2729816.png)
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothiophen-3-yl group and a piperidin-4-yl group attached to a benzo[d]thiazole-2-carboxamide core.Scientific Research Applications
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a compound with structural similarities to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, highlights its pharmacokinetic properties. SB-649868 is extensively metabolized in humans, with principal routes involving oxidation and subsequent rearrangement. This study provides insights into the metabolic pathways and elimination processes of compounds within this chemical class, suggesting potential applications in designing therapeutics with optimized pharmacokinetic profiles (Renzulli et al., 2011).
Pharmacological Effects
Research on various compounds that act on dopamine receptors, such as pramipexole and ST2472, sheds light on the potential therapeutic applications of this compound in neurological disorders. Pramipexole, for instance, demonstrates selectivity for dopamine D2-like receptors, particularly D3 receptor subtypes, indicating potential applications in treating conditions like Parkinson's disease by modulating dopaminergic activity (Piercey et al., 1996). Similarly, ST2472 has shown antipsychotic potential in animal models, suggesting possible applications in treating schizophrenia and related disorders (Lombardo et al., 2009).
Neuroprotective Properties
The study on NMDA receptor losses in Huntington's disease provides a context for exploring compounds with neuroprotective properties. NMDA receptor antagonists may offer therapeutic benefits in neurodegenerative diseases by mitigating excitotoxicity, a process implicated in neuronal damage and death (Young et al., 1988). Research in this area could inform the development of compounds like this compound as potential neuroprotective agents.
Future Directions
The future directions of research involving this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities demonstrated by piperidine derivatives . Additionally, further studies could explore the synthesis and characterization of similar compounds to expand the understanding of their properties and potential uses.
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQRSATPYVZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.